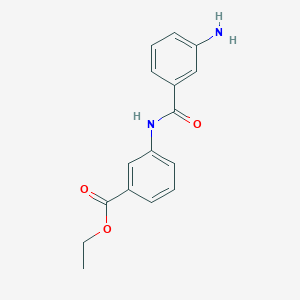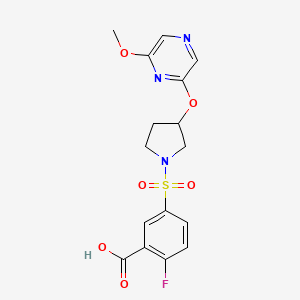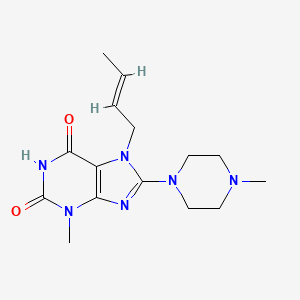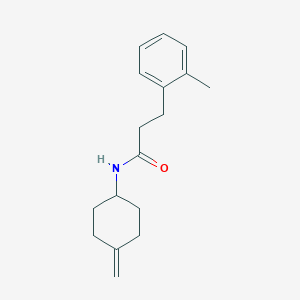
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Overview
Description
This compound is a derivative of beta-carboline, a type of indole alkaloid. Beta-carbolines are found in a variety of plants and can have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a beta-carboline backbone with a 3-methoxyphenyl group attached. The exact structure and stereochemistry would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of beta-carbolines include a high melting point and good stability .Scientific Research Applications
Synthesis and Biological Evaluation
A novel class of β-carboline derivatives, including the one , was designed and synthesized as potential anticancer agents. Their in vitro cytotoxic activities were evaluated, demonstrating tumor growth inhibition similar to doxorubicin in a mouse model. The study also explored the intercalation of these derivatives with calf thymus DNA, suggesting their potential use in cancer research (Hao Chen et al., 2014).
Trypanocidal Activity
A study synthesized and evaluated cis and trans isomers of methyl 1-(m-nitro)phenyl and 1-(p-nitro)phenyl-1,2,3,4-tetrahydro-9H-beta-carboline-3-carboxylates against Trypanosoma cruzi. One derivative exhibited significant trypanocidal activity, suggesting the relevance of these compounds in developing treatments for diseases caused by protozoan parasites (L. T. D. Tonin et al., 2009).
Cytotoxic and Antibacterial Activities
β-Carboline derivatives were synthesized and evaluated for their cytotoxic and antibacterial activities. Notably, some compounds demonstrated high cytotoxic activity against cancer cell lines and excellent antibacterial activity against Enterococcus faecium, indicating their potential as leads for developing new therapeutic agents (P. Salehi et al., 2016).
Antioxidant Properties
The in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives were investigated, showing that these compounds exhibit moderate antioxidant properties. One derivative, in particular, showed the highest antioxidant activity with minimal cytotoxic activities, underscoring the potential use of these derivatives as antioxidants (T. B. Goh et al., 2015).
Maillard Reaction Optimization
A study focused on the Maillard reaction optimization for synthesizing new 6-methoxy-tetrahydro-β-carboline derivatives, employing LC-MS for optimum yield determination. This research provides insights into synthesizing these compounds efficiently, which could have implications for their large-scale production and application in various scientific fields (T. B. Goh et al., 2015).
Mechanism of Action
Target of Action
Compounds like “methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” often interact with protein targets in the body. These could include enzymes, receptors, or transport proteins. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could bind to its target protein and modulate its activity. This could involve inhibiting an enzyme, activating a receptor, or blocking a transport protein. The exact mode of action would depend on the specific target and the nature of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. Alternatively, if it targets a receptor, it could influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as its solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body. It could be metabolized by enzymes in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at physiological pH, while others might be sensitive to heat .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUJFNORYVHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)
![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)



![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)